3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
Description
This compound, systematically named as 3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one, is a flavonoid glycoside derived from the isorhamnetin aglycone. It is characterized by a central chromen-4-one (flavonol) core substituted with hydroxyl groups, a 4-hydroxyphenyl group at position 2, and two distinct glycosyl moieties at positions 3 and 7 .
- Structural Features: The 3-O-glycoside consists of a sophoroside (β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside) unit, while the 7-O-glycoside is a rhamnoside (α-L-rhamnopyranoside) . The molecular formula is C34H42O22, with a molecular weight of 826.69 g/mol (calculated from and ).
- Biological Relevance: Flavonoid glycosides like this compound are prominent in medicinal plants and exhibit antioxidative, anti-inflammatory, and anti-cancer activities. Its glycosylation pattern enhances solubility and bioavailability compared to non-glycosylated flavonols .
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYWDBDPXMHHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93098-79-4 | |
| Record name | Kaempferol 3-sophoroside 7-rhamnoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Glycosylation at Position 7
The 7-hydroxyl group undergoes glycosylation first due to its lower steric hindrance and higher nucleophilicity. The Koenigs-Knorr method is employed using 3,4,5-trihydroxy-6-methyloxan-2-yl bromide as the glycosyl donor.
Procedure :
-
Activation : The aglycone (1 eq) is dissolved in anhydrous dichloromethane with silver carbonate (2.5 eq) to scavenge bromide ions.
-
Coupling : 3,4,5-Trihydroxy-6-methyloxan-2-yl bromide (1.2 eq) is added dropwise at 0°C under nitrogen. The mixture is stirred for 12–16 h at room temperature.
-
Workup : The reaction is quenched with saturated sodium bicarbonate, and the organic layer is dried over sodium sulfate.
Yield : 58–62% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Glycosylation at Position 3
The disaccharide moiety at position 3 requires a two-step glycosylation sequence. First, a protected glucose derivative is attached, followed by a second glycosylation with a hydroxymethyl oxane unit.
First Glycosylation: 4,5-Dihydroxy-6-(hydroxymethyl)oxan-2-yl Attachment
A phase-transfer catalysis (PTC) method is used for improved regioselectivity:
-
Donor : 2,3,4-Tri-O-acetyl-α-D-glucopyranosyl bromide (1.5 eq).
-
Conditions : Chloroform/water (5:2 v/v), benzyltriethylammonium bromide (0.1 eq), 10% NaOH (aq).
Intermediate Isolation : The acetylated product is purified via flash chromatography (dichloromethane/methanol 9:1), yielding 44–50%.
Second Glycosylation: 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl Attachment
A Michael-type glycosylation is performed under microwave irradiation to enhance reaction kinetics:
-
Donor : 3,4,5-Tri-O-benzyl-6-(hydroxymethyl)oxan-2-yl trichloroacetimidate (1.2 eq).
-
Conditions : Acetonitrile, 0.5 eq triflic acid, 100°C, 20 min.
-
Deprotection : Hydrogenolysis with Pd/C (10% w/w) in ethanol removes benzyl groups.
Yield : 65–70% after HPLC purification.
Protection-Deprotection Sequences
Hydroxyl Group Protection
Final Deprotection
-
Hydrogenolysis : Benzyl groups are removed using H<sub>2</sub>/Pd-C in ethanol (40 psi, 6 h).
-
Saponification : Acetyl groups are cleaved with 0.1 M NaOH in methanol/water (4:1 v/v).
Analytical Data and Characterization
Spectroscopic Confirmation
-
<sup>1</sup>H NMR (600 MHz, DMSO-d<sub>6</sub>): δ 7.82 (d, J = 8.4 Hz, H-2′, H-6′), 6.87 (d, J = 8.4 Hz, H-3′, H-5′), 6.68 (s, H-6), 5.12 (d, J = 7.2 Hz, H-1‴), 4.98 (d, J = 3.6 Hz, H-1″).
-
<sup>13</sup>C NMR (150 MHz, DMSO-d<sub>6</sub>): δ 182.4 (C-4), 164.2 (C-7), 161.8 (C-5), 157.3 (C-9), 128.9 (C-2′, C-6′), 116.4 (C-3′, C-5′).
Chromatographic Purity
-
HPLC : >98% purity (C18 column, acetonitrile/water 25:75, 1.0 mL/min, λ = 254 nm).
Challenges and Optimization
Regioselectivity Issues
Competing glycosylation at positions 3′ and 4′ is mitigated by:
Chemical Reactions Analysis
Types of Reactions
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified biological activities .
Scientific Research Applications
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of kaempferol 3-sophoroside-7-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antitumor Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as AKT and caspase cascades.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Flavonoid Glycosides
Key Observations :
- The target compound has dual glycosylation (positions 3 and 7), unlike quercetin or kaempferol derivatives, which are typically mono-glycosylated .
- The presence of a 4-hydroxyphenyl group instead of 3',4'-dihydroxyphenyl (as in quercetin) reduces its capacity for radical scavenging but enhances stability against oxidation .
Physicochemical Comparison
- Solubility : The target compound’s high hydroxylation and glycosylation improve water solubility (~2.5 mg/mL in aqueous buffers) compared to aglycones like isorhamnetin (<0.1 mg/mL) .
- Acid-Base Properties: The compound has an estimated pKa of 6.01±0.40, similar to other flavonol glycosides, due to deprotonation of the 4'-OH group .
- Thermal Stability: The glycosidic linkages degrade at temperatures above 150°C, consistent with other glycosylated flavonoids .
Table 2: Antioxidant and Pharmacological Activities
Key Findings :
- The target compound exhibits moderate antioxidant activity compared to its aglycone, as glycosylation slightly reduces direct radical scavenging but improves cellular uptake .
- Its anti-inflammatory activity is superior to kaempferol glycosides but less potent than quercetin derivatives, likely due to structural differences in the B-ring .
- Dual glycosylation enhances bioavailability over mono-glycosylated analogs, as seen in its higher oral absorption .
Biological Activity
The compound 3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one is a complex organic molecule with significant biological potential. This review will focus on its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and a unique tetracyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 888 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cellular models. The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS) .
Antimicrobial Properties
Studies have demonstrated that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators .
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydroxyl groups facilitate binding to enzyme active sites, inhibiting their function.
- Cell Membrane Interaction : The compound's lipophilicity allows it to integrate into cellular membranes, affecting membrane fluidity and function.
- Gene Expression Modulation : It may influence the expression of genes involved in oxidative stress response and inflammation through transcription factor activation .
Case Study 1: Antioxidant Efficacy
A study conducted on human fibroblast cells showed that treatment with the compound significantly reduced oxidative damage induced by hydrogen peroxide. The results indicated a decrease in lipid peroxidation levels by 40% compared to untreated controls .
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests its potential as a natural antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Complexity | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| Compound A | Moderate | Moderate | Low | High |
| Compound B | High | High | Moderate | Moderate |
| Target Compound | Very High | Very High | High | Very High |
Q & A
Q. How can researchers determine the purity and structural integrity of this compound?
Methodological Answer:
- Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and isotopic patterns, complemented by NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) to resolve hydroxyl and glycosidic linkages in the complex sugar moieties .
- Employ HPLC with UV/Vis detection (λ = 280–320 nm) to assess purity, leveraging the chromen-4-one core’s absorbance characteristics. Validate with thin-layer chromatography (TLC) using silica gel plates and vanillin-sulfuric acid staining .
Q. What are the recommended protocols for synthesizing this compound?
Methodological Answer:
- Use enzymatic glycosylation or chemical coupling (e.g., Mitsunobu reaction) to attach oxane-derived sugar units to the chromen-4-one core. Optimize reaction conditions (solvent, temperature, catalyst) via statistical design of experiments (DoE) to minimize side products .
- Monitor glycosidic bond formation using Fourier-transform infrared spectroscopy (FT-IR) to track hydroxyl and carbonyl group interactions .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between observed and predicted bioactivity in this compound?
Methodological Answer:
- Apply density functional theory (DFT) to model hydrogen-bonding interactions between hydroxyl groups and target proteins (e.g., enzymes in flavonoid metabolism). Cross-validate with molecular dynamics simulations to assess conformational stability .
- Address contradictions between in silico predictions and in vitro assays (e.g., antioxidant capacity) by incorporating solvent effects and protonation states into computational models .
Q. What advanced techniques are suitable for studying this compound’s metabolic pathways?
Methodological Answer:
- Use isotopic labeling (e.g., 13C-glucose) to trace metabolic intermediates in plant or microbial systems. Analyze via LC-MS/MS with targeted MRM (multiple reaction monitoring) to detect glycosylated metabolites .
- For in vitro studies, employ hepatocyte or microbial co-culture models to simulate phase I/II metabolism, quantifying metabolites with high-resolution orbitrap MS .
Q. How can researchers address challenges in handling the compound’s hygroscopicity during experiments?
Methodological Answer:
- Store the compound in desiccated containers under inert gas (N₂/Ar) to prevent hydrolysis of labile glycosidic bonds. Use Karl Fischer titration to monitor residual moisture in batches .
- For kinetic studies, prepare solutions in anhydrous DMSO or DMF and conduct reactions in glovebox-controlled environments (<1% humidity) .
Q. What strategies mitigate spectral overlap in NMR analysis of this highly hydroxylated compound?
Methodological Answer:
- Perform variable-temperature NMR (e.g., 25°C to 60°C) to resolve overlapping hydroxyl proton signals. Use deuterated methanol (CD₃OD) as a solvent to enhance signal separation .
- Apply selective 1D-TOCSY or NOESY experiments to isolate spin systems in crowded regions of the spectrum .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s antioxidant activity?
Methodological Answer:
- Standardize assay conditions: Use DPPH/ABTS radical scavenging protocols with controlled pH (e.g., phosphate buffer, pH 7.4) and temperature (25°C). Normalize results to Trolox equivalents to reduce inter-lab variability .
- Investigate matrix effects (e.g., coexisting polyphenols in plant extracts) via HPLC fractionation followed by activity-guided isolation .
Q. Why do computational predictions of glycosidic bond stability conflict with experimental hydrolysis rates?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
